molecular formula C11H12ClNO3S B14712148 1,3-Indandione, 2-(2-aminoethylthio)-2-hydroxy-, hydrochloride CAS No. 21919-04-0

1,3-Indandione, 2-(2-aminoethylthio)-2-hydroxy-, hydrochloride

Cat. No.: B14712148
CAS No.: 21919-04-0
M. Wt: 273.74 g/mol
InChI Key: DSJWTSLBZKRKOR-UHFFFAOYSA-N
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Description

1,3-Indandione, 2-(2-aminoethylthio)-2-hydroxy-, hydrochloride is a derivative of 1,3-indandione, a compound known for its diverse biological and chemical properties. This compound is characterized by the presence of an aminoethylthio group and a hydroxyl group attached to the indandione core, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Indandione, 2-(2-aminoethylthio)-2-hydroxy-, hydrochloride typically involves the reaction of 1,3-indandione with 2-aminoethanethiol under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of phase transfer catalysis (PTC) can also enhance the reaction efficiency by facilitating the transfer of reactants between different phases .

Chemical Reactions Analysis

Types of Reactions

1,3-Indandione, 2-(2-aminoethylthio)-2-hydroxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: The aminoethylthio group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Indandione, 2-(2-aminoethylthio)-2-hydroxy-, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Indandione, 2-(2-aminoethylthio)-2-hydroxy-, hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the aminoethylthio group allows for interactions with various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Indandione: The parent compound, known for its anticoagulant properties.

    2-Bromo-1,3-indandione: A derivative used in the synthesis of fused indenohterocycles.

    2,2-Dibromo-1,3-indandione: Used to obtain spiro(1,3-indandione) derivatives.

Uniqueness

1,3-Indandione, 2-(2-aminoethylthio)-2-hydroxy-, hydrochloride is unique due to the presence of both the aminoethylthio and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a broader range of applications and interactions compared to its parent compound and other derivatives .

Properties

CAS No.

21919-04-0

Molecular Formula

C11H12ClNO3S

Molecular Weight

273.74 g/mol

IUPAC Name

2-(2-aminoethylsulfanyl)-2-hydroxyindene-1,3-dione;hydrochloride

InChI

InChI=1S/C11H11NO3S.ClH/c12-5-6-16-11(15)9(13)7-3-1-2-4-8(7)10(11)14;/h1-4,15H,5-6,12H2;1H

InChI Key

DSJWTSLBZKRKOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)(O)SCCN.Cl

Origin of Product

United States

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